4-Bromo-3-fluoropyridine
Description
Significance of Pyridine (B92270) Derivatives in Chemical Sciences
Pyridine derivatives represent a crucial class of heterocyclic compounds that are fundamental to numerous areas of chemical science. tandfonline.comnih.gov Their importance stems from the unique properties of the pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom. researchgate.net This structure is a key component in various natural products, including essential vitamins and alkaloids. researchgate.net In the realm of medicinal chemistry, pyridine scaffolds are considered "privileged structures" due to their consistent presence in a wide array of FDA-approved drugs. researchgate.net The versatility of pyridine derivatives allows them to exhibit a broad spectrum of biological activities, such as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and analgesic properties. tandfonline.comresearchgate.net
Beyond their medicinal applications, pyridine derivatives are integral to materials science and analytical chemistry. tandfonline.comresearchgate.net Their ability to coordinate with metal ions through the lone pair of electrons on the nitrogen atom makes them valuable as ligands in catalysis and as chemosensors for detecting various environmental pollutants. tandfonline.com The inherent electronic properties of the pyridine ring can be finely tuned through the introduction of different substituents, enabling the design of molecules with specific optical and electronic characteristics for use in optoelectronic devices. researchgate.net
Role of Halogenation in Modifying Pyridine Reactivity and Applications
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) onto the pyridine ring, is a powerful strategy for modifying the reactivity and applications of pyridine derivatives. nsf.govnih.gov The electron-withdrawing nature of halogen atoms significantly alters the electronic distribution within the pyridine ring, influencing its susceptibility to various chemical reactions. nih.gov This electronic modification is crucial because the pyridine ring is inherently electron-deficient, making it resistant to certain transformations like electrophilic aromatic substitution. nih.govnih.gov
The introduction of halogens serves multiple purposes. Firstly, it creates specific sites for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are essential for constructing more complex molecules. Halopyridines are therefore key intermediates in the synthesis of pharmaceuticals and agrochemicals, allowing for extensive structure-activity relationship (SAR) studies. nsf.govnih.gov Secondly, the type and position of the halogen atom can be used to modulate the biological activity of the molecule. For instance, fluorinated pyridines are of particular interest in drug design due to the unique properties of fluorine, which can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net The strategic placement of halogens can activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, with the reactivity often depending on the specific halogen and its position.
Specific Focus on 4-Bromo-3-fluoropyridine: Structural Features and Research Relevance
This compound is a dihalogenated pyridine that has garnered attention in chemical research due to its specific structural arrangement and resulting chemical reactivity. nih.govbldpharm.com The molecule features a bromine atom at the 4-position and a fluorine atom at the 3-position of the pyridine ring. This particular substitution pattern creates a unique electronic and steric environment that dictates its utility as a synthetic building block.
The presence of two different halogens at adjacent positions offers opportunities for selective chemical transformations. The distinct electronic properties of bromine and fluorine, along with their differing abilities to act as leaving groups in nucleophilic substitution reactions, allow for regioselective functionalization. For example, the fluorine atom can activate the ring for certain reactions, while the carbon-bromine bond provides a handle for various palladium-catalyzed cross-coupling reactions.
This compound and its isomers are valuable intermediates in the synthesis of a wide range of more complex molecules. For instance, related bromo-fluoropyridine derivatives are used in the preparation of pharmaceutical compounds, including potential treatments for neurological disorders and inhibitors of enzymes like cyclin-dependent kinases (CDKs). guidechem.com The ability to selectively introduce different functional groups at the 3- and 4-positions makes this compound a versatile tool for creating libraries of compounds for drug discovery and for developing new materials with tailored properties. ossila.comlookchem.com
Table of Compound Properties
| Property | Value |
| Chemical Formula | C5H3BrFN |
| Molecular Weight | 175.99 g/mol |
| CAS Number | 2546-52-3 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-1-2-8-3-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLOMVIUENUOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382484 | |
| Record name | 4-Bromo-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2546-52-3 | |
| Record name | 4-Bromo-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Bromo 3 Fluoropyridine and Analogues
Direct Synthesis Approaches
Direct synthesis approaches aim to introduce the bromo and fluoro substituents onto a pre-existing pyridine (B92270) ring in a minimal number of steps. These methods often involve the careful selection of halogenating agents and reaction conditions to control the regioselectivity of the additions.
The direct halogenation of pyridine and its derivatives is a fundamental strategy for producing compounds like 4-Bromo-3-fluoropyridine. This involves separate, sequential steps of bromination and fluorination, where the order of introduction and the nature of existing substituents critically influence the outcome.
The pyridine ring is an electron-deficient system, which makes electrophilic aromatic substitution (EAS) reactions, such as bromination, inherently challenging compared to benzene. google.com These reactions typically require harsh conditions, such as high temperatures and the presence of strong Brønsted or Lewis acids, to overcome the ring's low π-nucleophilicity. google.comgoogle.com Standard bromination of unsubstituted pyridine at elevated temperatures (e.g., 573K) tends to yield 3-bromopyridine (B30812) and 3,5-dibromopyridine. rsc.org
The regioselectivity of electrophilic bromination is highly dependent on the substituents already present on the pyridine ring.
Activating Groups: Electron-donating groups (e.g., amino, hydroxy, methoxy) facilitate electrophilic bromination and direct the incoming bromine atom. For instance, N-Bromosuccinimide (NBS) is a common reagent for the regioselective monobromination of activated pyridines. nih.gov
Deactivating Groups: Electron-withdrawing groups, such as the fluorine atom in a fluoropyridine, direct incoming electrophiles to the meta position. google.com For a substrate like 3-fluoropyridine (B146971), electrophilic bromination is expected to be directed primarily to the 4- and 6-positions, influenced by the deactivating pyridine nitrogen and the meta-directing fluorine.
Common brominating agents and their typical conditions are summarized below.
| Brominating Agent | Substrate Type | Typical Conditions | Key Features |
| N-Bromosuccinimide (NBS) | Activated or pre-functionalized pyridines | Radical initiator (AIBN) or polar solvent (THF, DMF) | Controlled reactivity, good for selective bromination. rsc.org |
| Liquid Bromine (Br₂) / Lewis Acid | Pre-functionalized or deactivated pyridines | Catalyst (e.g., FeCl₃), Solvent (DCM), 0–5°C | Cost-effective but requires careful handling; suitable for electrophilic substitution. |
| Bromine (Br₂) / High Temperature | Unsubstituted Pyridine | 573K | Harsh conditions, leads to 3-bromo and 3,5-dibromo products. rsc.org |
Introducing a fluorine atom onto a pyridine ring is often accomplished via nucleophilic aromatic substitution (SNAr), where a leaving group (like chloro, bromo, or nitro) is displaced by a fluoride (B91410) ion. Due to the high electronegativity of fluorine, fluoropyridines are generally more reactive in SNAr reactions than their chloro- or bromo-analogues. evitachem.com
However, direct nucleophilic fluorination of pyridines is challenging, particularly at the 3-position (meta), which is not activated by the ring nitrogen. guidechem.com Such reactions often require the presence of strong electron-withdrawing activating groups (e.g., nitro, cyano) ortho or para to the leaving group. guidechem.com
Several techniques have been developed to achieve nucleophilic fluorination:
Halogen Exchange (Halex) Reactions: This is a common method where a halide (typically Cl or Br) is exchanged for a fluoride. Sources of fluoride include potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent. The synthesis of 2-fluoro-3-bromopyridine can be achieved from 3-bromo-2-nitropyridine (B1269134) using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF).
Pyridine N-Oxide Strategy: Converting the pyridine nitrogen to an N-oxide activates the ring for nucleophilic attack, especially at the 2- and 4-positions. This strategy can be used to direct fluorination to positions that are otherwise unreactive. For example, fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yields 3-fluoro-4-nitropyridine (B80604) N-oxide, demonstrating that the N-oxide functionality can direct the substitution to the 3-position, ortho to the nitro group, a feat not possible on the non-oxidized pyridine.
Palladium-Catalyzed Fluorination: Recent advances have led to Pd-catalyzed methods for the nucleophilic fluorination of aryl bromides, which have been successfully applied to 3-bromopyridine derivatives.
| Fluorination Method | Precursor Type | Reagents | Key Features |
| Halogen Exchange (Halex) | Halopyridines (Cl, Br), Nitropyridines | KF, CsF, TBAF | Common industrial method; reactivity depends on leaving group and activating groups. |
| Pyridine N-Oxide | Pyridine N-Oxides with leaving groups | TBAF, DMSO | Activates the ring, enabling fluorination at otherwise unreactive positions. google.com |
| C-H Fluorination / SNAr | Substituted Pyridines | AgF₂, then nucleophile | Installs fluoride via C-H activation, which is then substituted. evitachem.com |
| Pd-Catalyzed Fluorination | Bromo-pyridines | Pd-catalyst, Fluoride source (e.g., AgF) | Broader substrate scope, including some heteroaryl bromides. |
The synthesis of a specifically substituted compound like this compound requires careful strategic planning to control the position of each halogen. The regiochemical outcome is dictated by the interplay of the directing effects of the pyridine nitrogen and any existing substituents.
A plausible direct approach could start with 3-fluoropyridine.
Electrophilic Bromination of 3-Fluoropyridine: The fluorine at C-3 is an ortho-, para-director, but strongly deactivating. However, in the context of the electron-deficient pyridine ring, it acts as a meta-director relative to itself for electrophilic attack. The pyridine nitrogen deactivates the C-2, C-4, and C-6 positions towards electrophiles. The combined effect would strongly favor the bromination of 3-fluoropyridine at the C-4 and C-6 positions. Achieving selectivity for the C-4 position over the C-6 position can be challenging and may result in a mixture of isomers.
An alternative direct route could involve the fluorination of a bromopyridine.
Nucleophilic Fluorination of 3,4-Dibromopyridine (B81906): In this scenario, the bromine atoms at C-3 and C-4 are potential leaving groups for an SNAr reaction. The C-4 position is activated by the pyridine nitrogen, making the bromine at this position more susceptible to nucleophilic attack than the bromine at the unactivated C-3 position. Therefore, reacting 3,4-dibromopyridine with a fluoride source would likely yield 3-bromo-4-fluoropyridine, not the desired this compound.
The use of pyridine N-oxides offers a powerful tool for altering this regioselectivity. For instance, fluorination of 3-bromo-4-nitropyridine N-oxide proceeds to give 3-fluoro-4-nitropyridine N-oxide, highlighting how the N-oxide can direct substitution to the 3-position. This intermediate could then potentially be converted to the target compound.
Nucleophilic Fluorination Techniques for Pyridine Rings
Multi-step Synthetic Routes from Precursors
When direct approaches fail to provide the desired regioselectivity or yield, multi-step syntheses from carefully chosen precursors are employed. These routes build the molecule sequentially, installing functional groups that direct subsequent reactions to the correct positions.
Starting from a 2-bromopyridine (B144113) derivative offers a strategic entry point for building more complex substitution patterns. While no direct synthesis of this compound from a 2-bromopyridine analogue is explicitly detailed in the provided context, a plausible route can be constructed by analogy to similar syntheses. For example, the synthesis of 4-Bromo-2-fluoropyridine (B161659) begins with 2-bromopyridine. A potential pathway for this compound could involve the following transformations, although this remains a hypothetical route requiring experimental validation.
A potential synthetic sequence could start with 2-bromo-3-aminopyridine:
Diazotization and Fluorination (Balz-Schiemann Reaction): The amino group at the 3-position can be converted to a diazonium salt and subsequently displaced by fluorine to yield 2-bromo-3-fluoropyridine.
Directed Bromination: The existing 2-bromo and 3-fluoro substituents would then direct a subsequent electrophilic bromination. The fluorine at C-3 directs to the C-4 and C-6 positions. The bromine at C-2 provides some steric hindrance at C-3 but primarily influences the electronic nature of the ring. The most likely product of electrophilic bromination would be 4,6-dibromo-3-fluoropyridine, or a mixture containing the desired 2,4-dibromo-3-fluoropyridine.
Selective De-bromination: If a di-brominated product is formed, a selective de-bromination step might be necessary to yield the final product, which adds complexity to the synthesis.
A more controlled approach might involve a halogen-dance reaction or metalation. Starting with 2-bromo-3-fluoropyridine, treatment with a strong base like lithium diisopropylamide (LDA) at low temperature could selectively deprotonate the C-4 position, creating a lithiated intermediate. Quenching this intermediate with a bromine source (e.g., Br₂) would install the bromine atom specifically at the C-4 position, yielding 2,4-dibromo-3-fluoropyridine. A final selective reduction could potentially remove the bromine at the 2-position.
Another analogous route involves the halogen exchange of a nitro-group containing precursor. The synthesis of 3-Bromo-4-chloro-2-fluoropyridine (B2462803) can start from 3-bromo-2-nitropyridine, which undergoes halogen exchange to give 2-fluoro-3-bromopyridine. rsc.org This demonstrates that a 2-substituted pyridine (in this case, 2-nitro) can be a viable starting point for creating more complex halogenated pyridines.
Utilizing Pyridine N-Oxides as Intermediates in Halogenation
Pyridine N-oxides serve as versatile intermediates for the regioselective halogenation of the pyridine ring. The N-oxide group activates the pyridine ring towards electrophilic attack and can direct incoming substituents to specific positions. This strategy is particularly useful for synthesizing 2-halopyridines. nih.govnih.gov The activation of the N-oxide with an electrophile enhances the electrophilicity of the pyridine ring, facilitating the addition of halide anions. researchgate.net
A novel method for the synthesis of meta-fluorinated pyridines involves the direct fluorination of pyridine N-oxides. nih.govrsc.org For instance, the fluorination of 3-bromo-4-nitropyridine N-oxide yields 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. nih.govrsc.org This approach is significant as the direct fluorination of pyridines, especially at the meta position, is challenging due to the electron-deficient nature of the ring. nih.gov This method has also been successfully applied in the synthesis of [¹⁸F]3-fluoro-4-aminopyridine for positron emission tomography (PET). nih.govnih.gov
The general mechanism for the deoxygenative nucleophilic halogenation of pyridine N-oxides involves the activation of the N-oxide moiety by a strong electrophile. This activation allows for the addition of a halide anion to the C=N bond, forming an adduct. Subsequent elimination, often assisted by a base, yields the 2-halo-substituted heterocycle. researchgate.net
Fluorination via Halogen Exchange Reactions
Halogen exchange (HALEX) reactions are a common method for introducing fluorine into aromatic rings. This typically involves the displacement of a chlorine or bromine atom with a fluoride ion. Alkali metal fluorides like potassium fluoride are often used as the fluorine source, sometimes in the presence of a catalyst such as a quaternary ammonium (B1175870) salt or a crown ether. google.comgoogle.com
The synthesis of 3-bromo-4-chloro-2-fluoropyridine can be achieved through a halogen exchange reaction where 3-bromo-2-nitropyridine is treated with a fluoride source like tetrabutylammonium fluoride (TBAF). The reactivity of halopyridines in SNAr reactions is often enhanced with a fluorine substituent compared to chlorine, which can allow for milder reaction conditions. acs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org
The choice of solvent and reaction conditions is crucial for the success of halogen exchange reactions. Aprotic polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. google.comresearchgate.net
Employing α-Fluoro-α,β-unsaturated Oximes and Alkynes
A rhodium(III)-catalyzed C-H functionalization approach provides a one-step method for preparing multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. acs.orgnih.govnih.gov This method is advantageous as it can be set up in the air and tolerates a variety of functional groups on both the oxime and alkyne coupling partners. acs.orgnih.gov The reaction demonstrates high regioselectivity, particularly with terminal alkynes, leading to single isomers of the 3-fluoropyridine products. acs.orgnih.gov
The reaction conditions typically involve a [Cp*RhCl₂]₂/metal acetate (B1210297) salt catalyst system. acs.orgnih.gov The use of non-hydroxylic solvents like ethyl acetate is crucial to prevent the displacement of the fluorine atom. nih.gov This methodology has been shown to be effective for a range of substituted aryl, heteroaryl, and alkyl α-fluoro-α,β-unsaturated oximes, as well as symmetrical, unsymmetrical, and terminal alkynes. acs.orgnih.gov
Electrochemical Fluorination Methods
Electrochemical fluorination offers an alternative route to fluorinated pyridines. Pyridine can be electrochemically fluorinated at a platinum anode in an acetonitrile (B52724) solution containing Et₃N·3HF as both a supporting electrolyte and a fluorine source, selectively producing 4-fluoropyridine. researchgate.net This method is considered mild and suitable for the fluorination of pyridine. researchgate.net The proposed mechanism involves the oxidation of pyridine to a radical cation, which then reacts with a fluoride ion. researchgate.net
Other studies have explored the electrochemical fluorination of various alkyl-substituted pyridines, which typically yields the corresponding perfluoro-(N-fluoroalkylpiperidines). rsc.orgrsc.org The yields of these reactions are dependent on the position and number of alkyl substituents on the pyridine ring. rsc.org The electrochemical fluorination of chloropyridines has also been investigated, leading to products such as 3-chlorodecafluoropiperidine from 3-chloropyridine. oup.com
Advanced Synthetic Techniques
Metal-Catalyzed Coupling Reactions in Fluorinated Pyridine Synthesis
Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the synthesis of functionalized fluorinated pyridines. kaznu.kzasianindexing.com These reactions allow for the formation of carbon-carbon bonds between a halogenated pyridine and an organoboron compound, catalyzed by a palladium complex.
Site-selective Suzuki-Miyaura reactions of dihalogenated pyridines have been demonstrated. For example, the reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine (B1224184) with one equivalent of an arylboronic acid results in the selective formation of 2-aryl-6-chloro-3-(trifluoromethyl)pyridine. kaznu.kz This selectivity is attributed to electronic effects, with the reaction occurring at the sterically more hindered position. kaznu.kz These reactions can often be performed in the absence of phosphine (B1218219) ligands. kaznu.kz
Rhodium(III)-catalyzed C-H functionalization has also emerged as a significant method for synthesizing fluorinated pyridines from α-fluoro-α,β-unsaturated oximes and alkynes, as detailed in section 2.1.2.4. acs.orgnih.govijpsonline.com
Photoredox-Mediated Approaches to Fluoropyridines
Photoredox catalysis has become a valuable tool for the synthesis of fluorinated pyridines under mild conditions. One such method involves the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by fac-Ir(ppy)₃ under blue LED irradiation, followed by a one-pot condensation with ammonium acetate to yield diversely substituted 3-fluoropyridines. organic-chemistry.orgnih.govacs.orgresearchgate.netacs.orgacs.org This approach allows for the assembly of the 3-fluoropyridine structure from two simple ketone components. acs.org
The proposed mechanism for the photoredox reaction involves the reduction of the α,α-difluoro-β-iodoketone by the photoexcited iridium(III) catalyst to generate a radical. This radical then adds to the silyl enol ether, and the resulting intermediate is oxidized to form a diketone, which subsequently condenses with ammonia. acs.org
Photoredox catalysis has also been applied to the direct functionalization of heterocyclic substrates. For instance, a photoredox nickel-mediated decarboxylative coupling of 1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid with 3-bromo-5-fluoropyridine (B183902) has been reported. princeton.edu
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogues is an area of growing importance, driven by the need to reduce the environmental impact of chemical manufacturing. rroij.com These principles focus on designing chemical products and processes that minimize the use and generation of hazardous substances. nih.govkharagpurcollege.ac.in Key tenets include waste prevention, maximizing atom economy, utilizing catalysis, employing safer solvents, and improving energy efficiency. rroij.comnih.govresearchgate.net
In the context of synthesizing fluorinated pyridines, research has explored several avenues to align with these principles. Traditional methods for producing fluorinated compounds often require harsh conditions and toxic reagents. nih.gov In contrast, modern green approaches aim for more sustainable pathways. nih.gov This includes the use of catalytic reagents, which are superior to stoichiometric ones as they can be used in small amounts, are often recyclable, and can lead to higher selectivity and reduced by-products. nih.govkharagpurcollege.ac.in
One of the primary goals of green chemistry is to prevent waste rather than treating it after it has been created. nih.gov This is directly linked to the principle of atom economy, which seeks to design synthetic methods that maximize the incorporation of all materials used in the process into the final product. nih.govqut.edu.au Methodologies that reduce the need for derivatization, such as the use of blocking or protecting groups, are also favored as they eliminate steps and the additional reagents and waste associated with them. nih.gov
Recent advancements have demonstrated the potential of greener synthetic routes for halogenated pyridines. For instance, the development of low-cost and environmentally friendly copper catalysts for preparing 2-bromo-6-substituent-pyridines represents a move away from more hazardous or expensive catalytic systems. rsc.org Furthermore, metal-free methods are being developed as alternative strategies to access these key compounds. rsc.org The use of techniques like ultrasound has also been shown to enable sustainable, solvent- and metal-free, and atom-economical synthesis for related heterocyclic compounds. acs.org Such methods are distinguished by simpler reaction conditions and a more environmentally friendly approach. acs.org
The following table summarizes selected research findings that apply green chemistry principles to the synthesis of fluorinated pyridine analogues.
Table 1: Application of Green Chemistry Principles in the Synthesis of Fluorinated Pyridine Analogues
| Synthetic Method | Product/Analogue Class | Green Principle(s) Applied | Key Research Finding | Citation |
|---|---|---|---|---|
| Ultrasound-assisted Cascade Reaction | CF₃-substituted benzo nih.govanr.frimidazo[1,2-a]pyrimidine derivatives | Solvent-free, Metal-free, Atom economy, Energy efficiency (ultrasound) | Established a sustainable, solvent- and metal-free, atom-economical synthetic method with high functional group tolerance. | acs.org |
| Metal-free C-N Bond-forming Reaction | Monosubstituted halogenated pyridines | Catalysis (metal-free), High selectivity | A metal-free method for highly site-selective C–N bond-forming reactions on polyhalogenated pyridines under mild conditions. | rsc.org |
| Rh(III)-Catalyzed C–H Functionalization | 3-Fluoropyridines | Catalysis, Atom economy | A one-step method using a Rh(III) catalyst to prepare 3-fluoropyridines from readily available starting materials. | acs.org |
| Copper-catalyzed Synthesis | 2-bromo-6-substituent-pyridines | Catalysis (low-cost, environment-friendly catalyst) | Developed a method using a low-cost and environment-friendly copper catalyst. | rsc.org |
Reactivity and Reaction Mechanisms of 4 Bromo 3 Fluoropyridine
General Reactivity of Halogenated Pyridines
Halogenated pyridines are a crucial class of compounds, serving as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov The presence and position of halogen substituents significantly influence the chemical behavior of the pyridine (B92270) ring.
Influence of Halogen Substituents on Electron Density
The reactivity of the pyridine ring is governed by the electron density, which is modulated by the presence of substituents. acs.orgacs.org In 4-bromo-3-fluoropyridine, both halogen atoms are electron-withdrawing through the inductive effect due to their high electronegativity. The fluorine atom, being more electronegative than bromine, exerts a stronger pull on the electron density from the adjacent carbon atom.
The position of these substituents is critical. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, causing the C2, C4, and C6 positions to be more electron-deficient than the C3 and C5 positions. nih.gov The fluorine at C3 and bromine at C4 further withdraw electron density. This electronic arrangement makes the pyridine ring in this compound highly electron-deficient, a key factor in its reactivity. nih.gov
Aromaticity and Stability of the Pyridine Ring
Pyridine is an aromatic compound, a property that imparts significant stability. gcwgandhinagar.com The introduction of halogen substituents can influence this aromaticity. While the pyridine ring is stable, the nitrogen atom lowers its aromatic stability compared to benzene, which in turn affects its reactivity. nih.gov
The stability of the pyridine ring in halogenated pyridines is a balance between the inherent aromaticity and the electronic effects of the substituents. The electron-withdrawing nature of the halogens in this compound deactivates the ring towards electrophilic aromatic substitution. nih.govgcwgandhinagar.com Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack. nih.govnih.gov
Nucleophilic Substitution Reactions (SNAr) on this compound
The most characteristic reaction of electron-deficient aromatic rings like this compound is nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org This reaction involves the displacement of a leaving group by a nucleophile. acsgcipr.org
Positional Selectivity of Nucleophilic Attack (C2, C4, C3/C5)
In pyridines, nucleophilic attack is favored at the C2 and C4 positions because the negative charge in the resulting intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. nih.govnih.govstackexchange.com In the case of this compound, the C4 position, bearing the bromine atom, is a prime site for nucleophilic attack. The attack at C4 is further facilitated by the electron-withdrawing fluorine atom at the adjacent C3 position.
Studies on dihalopyridines have shown that oxidative addition in cross-coupling reactions, which is analogous to the initial step of SNAr, is generally favored at the C2 and C4 positions. nih.gov For instance, in the reaction of 3-bromo-4-nitropyridine (B1272033) with a fluoride (B91410) source, substitution occurs preferentially at the C4 position, displacing the nitro group. nih.govgoogle.com This highlights the activation of the C4 position towards nucleophilic attack.
The C2 position is also activated towards nucleophilic attack due to its proximity to the ring nitrogen. nih.gov However, the C3 and C5 positions are generally less reactive towards nucleophiles unless strongly activated by other substituents. nih.gov In some cases, base-catalyzed isomerization of 3-halopyridines to 4-halopyridines can occur via a pyridyne intermediate, followed by a facile SNAr reaction at the C4 position. amazonaws.com
Table 1: Positional Selectivity in Nucleophilic Aromatic Substitution of Halogenated Pyridines
| Substrate | Nucleophile/Conditions | Major Product Position(s) | Reference(s) |
|---|---|---|---|
| 2,3-Dihalopyridines | Various | C2 | nih.gov |
| 2,4-Dihalopyridines | Various | C2, C4 | nih.gov |
| 2,5-Dihalopyridines | Various | C2 | nih.gov |
| 3-Bromo-4-nitropyridine | Fluoride | C4 (nitro displacement) | nih.govgoogle.com |
| 3-Bromopyridines | Base-catalyzed | C4 (after isomerization) | amazonaws.com |
Mechanistic Studies of SNAr: Concerted vs. Stepwise Pathways
The classical SNAr mechanism is a two-step process involving the formation of a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group. acsgcipr.org This stepwise pathway is generally accepted for most SNAr reactions. The formation of the Meisenheimer intermediate is often the rate-determining step. researchgate.net
However, recent studies have proposed that some SNAr reactions may proceed through a concerted mechanism, where the bond to the nucleophile is formed simultaneously with the breaking of the bond to the leaving group. nih.gov This is particularly considered for reactions that are not facilitated by strong electron-withdrawing groups. DFT calculations on the reaction of 1-halo-2,4-dinitrobenzenes with amines suggested that for good leaving groups like chloride, bromide, and iodide, the reaction might proceed through a single-step mechanism. researchgate.net
For pyridinium (B92312) ions, computational results suggest that the mechanism can be on the borderline between a stepwise (E1cB-like) and a concerted (E2) pathway, depending on the leaving group. researchgate.net
Role of Activating Groups and Leaving Group Ability
In SNAr reactions, the rate is influenced by the nature of the activating groups and the ability of the leaving group to depart. wikipedia.org In this compound, both halogens act as activating groups by withdrawing electron density from the ring, making it more susceptible to nucleophilic attack. tamuc.edu
The typical leaving group order in SNAr reactions of activated aryl halides is F > Cl ≈ Br > I. researchgate.netresearchgate.net This is often referred to as the "element effect" and is contrary to the trend observed in SN2 reactions. wikipedia.org The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic, thus accelerating the initial attack by the nucleophile, which is typically the rate-determining step. sci-hub.seacs.org
However, in some systems, such as the reaction of 2-halopyridines with sulfur nucleophiles, the leaving group ability follows the more conventional trend of I > Br > Cl > F, suggesting that the second step (departure of the leaving group) is rate-determining. sci-hub.se For reactions of ring-substituted N-methylpyridinium compounds, a different order of reactivity is observed, indicating that the mechanism and the role of the leaving group can be highly dependent on the specific substrate and reaction conditions. researchgate.netresearchgate.net
Table 2: General Leaving Group Ability in SNAr Reactions
| Leaving Group | General Reactivity Order (Rate-Determining Attack) | General Reactivity Order (Rate-Determining Departure) | Reference(s) |
|---|---|---|---|
| F | 1 | 4 | wikipedia.orgresearchgate.netresearchgate.net |
| Cl | 2 | 3 | wikipedia.orgresearchgate.netresearchgate.net |
| Br | 2 | 2 | wikipedia.orgresearchgate.netresearchgate.net |
| I | 3 | 1 | researchgate.netresearchgate.netsci-hub.se |
Cross-Coupling Reactions of this compound
The presence of a carbon-bromine bond at the C4 position makes this compound a valuable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in synthesizing complex molecules for applications in medicinal chemistry and materials science. The fluorine atom at the C3 position modulates the electronic properties of the pyridine ring, which in turn influences the reactivity of the C-Br bond.
The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction for forming carbon-carbon bonds between organoboron compounds and organic halides. This compound readily participates in this reaction to yield 4-aryl- or 4-heteroaryl-3-fluoropyridines. The reaction is typically catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), in the presence of a base such as sodium carbonate or potassium phosphate. The electron-withdrawing nature of the fluorine atom can activate the C-Br bond, facilitating the oxidative addition step in the catalytic cycle. rhhz.net This methodology has been successfully applied to synthesize a range of substituted pyridines. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Boronic Acid/Ester | Catalyst | Base | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Phenyl-3-fluoropyridine |
| 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-(3-Fluoropyridin-4-yl)benzoic acid |
This table is illustrative and based on general reactivity patterns of similar compounds.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org This reaction is effective for this compound, leading to the synthesis of 4-alkynyl-3-fluoropyridines. smolecule.comarkat-usa.org These products serve as versatile intermediates for more complex molecular structures. The reaction proceeds under mild conditions and tolerates a variety of functional groups on the alkyne partner. soton.ac.ukresearchgate.net
The Kumada coupling utilizes a Grignard reagent and a nickel or palladium catalyst to form C-C bonds with organic halides. wikipedia.orguh.edu While the high reactivity of Grignard reagents can sometimes lead to side reactions, the Kumada coupling remains a viable method for the functionalization of this compound. acs.orgresearchgate.net
The Hiyama coupling offers an alternative by using an organosilane, which is activated by a fluoride source, in a palladium-catalyzed reaction. organic-chemistry.org This method benefits from the use of more stable and less basic organosilicon reagents. organic-chemistry.org Both Kumada and Hiyama couplings expand the toolkit for creating diverse 4-substituted-3-fluoropyridine derivatives.
Beyond the aforementioned C-C coupling reactions, this compound can undergo other important transition metal-catalyzed transformations. okayama-u.ac.jp Buchwald-Hartwig amination, for instance, allows for the formation of C-N bonds by coupling the bromopyridine with various amines. Cyanation reactions, using a cyanide source and a palladium or nickel catalyst, can introduce a nitrile group at the C4 position. Furthermore, carbonylative couplings introduce a carbonyl functional group. These transformations underscore the versatility of this compound as a key building block in synthetic chemistry.
Kumada and Hiyama Cross-Coupling Reactions
Electrophilic Aromatic Substitution on this compound
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons. stackexchange.comuomustansiriyah.edu.iq This makes pyridine significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. uoanbar.edu.iqminia.edu.eg Under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium ion. This further deactivates the ring to electrophilic attack. stackexchange.comuoanbar.edu.iq
The deactivating effect is intensified in this compound by the presence of two electron-withdrawing halogen substituents. Both bromine and fluorine atoms pull electron density from the ring via the inductive effect. Consequently, this compound is highly deactivated towards electrophiles, and EAS reactions like nitration or halogenation are difficult to achieve. uoanbar.edu.iq Functionalization of the ring is therefore more commonly accomplished via nucleophilic aromatic substitution or the cross-coupling reactions discussed previously. msu.edunih.gov
Strategies for Activating Electrophilic Substitution
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. researchgate.netmsu.edu This deactivation is significantly intensified in this compound due to the strong electron-withdrawing inductive effects of the bromine and fluorine substituents. masterorganicchemistry.com Consequently, electrophilic substitution reactions on the this compound ring are exceptionally challenging and require specific activation strategies to proceed. researchgate.net The primary methods for enhancing the ring's reactivity focus on increasing its electron density, thereby making it more susceptible to attack by electrophiles.
One of the most effective and widely employed strategies for activating pyridines toward electrophilic substitution is the formation of a Pyridine N-oxide . msu.edugoogle.com This transformation involves the oxidation of the pyridine nitrogen atom.
N-Oxide Formation: The nitrogen atom in the pyridine ring can be oxidized, typically using agents like hydrogen peroxide or a peroxy acid, to form the corresponding N-oxide. This modification has a profound electronic impact on the pyridine ring. The N-oxide group acts as an electron-donating group through resonance, increasing electron density at the C2 (ortho) and C4 (para) positions, while also exerting an electron-withdrawing inductive effect. msu.edu In the case of this compound N-oxide, this activation would facilitate electrophilic attack, most likely at the C2 or C6 positions, which are ortho to the N-oxide.
For instance, studies on simpler halopyridines have shown that N-oxide formation is crucial for subsequent reactions. The fluorination of 3-bromopyridine (B30812), for example, is significantly more efficient when carried out on the corresponding N-oxide. google.com Similarly, N-oxide derivatives of pyridines react more readily with strong nucleophiles, and this principle of activation also applies to making the ring more amenable to electrophiles. msu.edu
Another potential, though less common, strategy involves metallation . Directing groups can be used to facilitate ortho-metallation, creating a nucleophilic carbon center that can then react with an electrophile. However, the strong electron-withdrawing nature of the halogens in this compound makes direct deprotonation difficult.
The table below summarizes the key strategies for activating electrophilic substitution on pyridine rings, which are applicable to this compound.
| Activation Strategy | Mechanism of Action | Target Positions for Substitution | Typical Reagents/Conditions |
| N-Oxide Formation | The N-oxide group donates electron density via resonance to the ring, particularly at the C2 and C4 positions, overcoming the deactivating effects of halogens. msu.edu | C2, C6 | H₂O₂, peroxy acids (e.g., m-CPBA) |
| Complexation with Lewis Acids | Coordination of a Lewis acid to the pyridine nitrogen can sometimes alter the electronic properties and direct electrophiles, though this is less common for EAS. | Varies with Lewis acid and substrate | AlCl₃, BF₃ |
Due to the extreme deactivation of the this compound ring, N-oxide formation stands out as the most viable and well-documented strategy to enable electrophilic substitution reactions.
Radical Reactions Involving this compound
In contrast to the challenges faced in electrophilic and nucleophilic substitutions, radical reactions provide an alternative and powerful pathway for the functionalization of highly halogenated pyridines like this compound. nih.gov These reactions often proceed under mild conditions and show excellent regioselectivity, determined by the position of the halogen atom, which acts as a radical precursor. nih.govorganic-chemistry.org
A primary approach involves the single-electron reduction of the carbon-bromine bond to generate a pyridyl radical. The C-Br bond is weaker than the C-F bond, allowing for selective radical formation at the C4 position. This pyridyl radical is a highly reactive intermediate that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov
Photoredox Catalysis: One of the modern methods to achieve this is through photoredox catalysis. In this process, a photocatalyst, upon excitation by visible light, can mediate the single-electron transfer to the halopyridine. nih.gov
The general mechanism for a photoredox-mediated radical reaction with this compound would be:
Excitation of a photocatalyst (e.g., an Iridium or Ruthenium complex) with light.
Single-electron transfer from the excited photocatalyst to this compound.
Dissociation of the resulting radical anion to form a 3-fluoro-4-pyridyl radical and a bromide anion.
The pyridyl radical then adds to a radical acceptor, such as an alkene or alkyne, in an anti-Markovnikov fashion. nih.gov
The resulting alkyl radical is then quenched, often by a hydrogen atom transfer agent, to yield the final product and regenerate the catalyst. nih.gov
Light-Promoted Metal-Free Reactions: Recent research has also demonstrated that radical coupling reactions can be initiated without a transition metal photocatalyst. For instance, purple light has been used to promote the coupling of 4-bromopyridines with Grignard reagents. organic-chemistry.org This process is believed to involve a direct single electron transfer from the Grignard reagent to the bromopyridine, generating the key pyridyl radical intermediate. organic-chemistry.org
The table below outlines representative radical reactions applicable to this compound.
| Reaction Type | Reagents & Conditions | Radical Intermediate | Typical Product |
| Photoredox Alkylation nih.gov | fac-Ir(ppy)₃ (photocatalyst), alkene/alkyne, H-atom donor, visible light | 3-Fluoro-4-pyridyl radical | 4-Alkyl-3-fluoropyridine or 4-Alkenyl-3-fluoropyridine |
| Light-Promoted Coupling organic-chemistry.org | Grignard reagent (e.g., Alkyl-MgBr), purple light irradiation, no metal catalyst | 3-Fluoro-4-pyridyl radical | 4-Alkyl-3-fluoropyridine or 4-Aryl-3-fluoropyridine |
| Nickel-Catalyzed Reductive Coupling organic-chemistry.org | Ni catalyst, reducing agent, tertiary alkyl bromide | 3-Fluoro-4-pyridyl radical | 4-(tert-Alkyl)-3-fluoropyridine |
These radical-based methods offer a significant advantage for modifying this compound, as they circumvent the high activation barriers associated with ionic pathways and provide regioselective functionalization at the C4 position.
Advanced Spectroscopic and Computational Analysis in 4 Bromo 3 Fluoropyridine Research
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in elucidating the molecular structure and properties of 4-Bromo-3-fluoropyridine. Each method offers unique insights into the compound's atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by probing the magnetic environments of its ¹H, ¹³C, and ¹⁹F nuclei.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three hydrogen atoms on the pyridine (B92270) ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The proton at C-2 will likely appear as a doublet, coupled to the adjacent fluorine atom. The proton at C-5 would likely be a doublet of doublets, coupled to the proton at C-6 and the fluorine at C-3. The proton at C-6 is expected to be a doublet, coupled to the proton at C-5.
¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbons attached to the halogens (C-3 and C-4) will show characteristic shifts and C-F coupling. The C-3 signal will be split into a doublet due to coupling with the ¹⁹F nucleus. The chemical shifts are influenced by the electronegativity of the attached halogens.
¹⁹F NMR: The fluorine NMR spectrum provides a direct observation of the fluorine environment. For this compound, a single signal is expected. Its chemical shift is a key identifier for fluorinated organic compounds.
Table 1: Predicted NMR Data for this compound Data is inferred from general principles and data for analogous compounds.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| ¹H (H-2) | ~8.3 | d |
| ¹H (H-5) | ~7.4 | dd |
| ¹H (H-6) | ~8.4 | d |
| ¹³C (C-2) | ~145 | d |
| ¹³C (C-3) | ~155 (with C-F coupling) | d |
| ¹³C (C-4) | ~115 | s |
| ¹³C (C-5) | ~125 | s |
| ¹³C (C-6) | ~150 | s |
| ¹⁹F | ~-130 | s |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. In electron impact (EI) ionization, the molecule is ionized to a radical cation (M⁺•), which can then undergo fragmentation. The mass spectrum is expected to show a molecular ion peak at m/z 175, corresponding to the molecular weight of C₅H₃BrFN. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two prominent peaks for the molecular ion (M⁺• and M+2). googleapis.com Fragmentation may occur through the loss of a bromine atom, a fluorine atom, or HCN, leading to characteristic fragment ions. googleapis.comgoogleapis.com Some patent literature reports the observation of the protonated molecule [M+H]⁺ at m/z 337.5 and 351.5 in electrospray ionization (ESI) mode, though these values correspond to derivatives of the title compound. google.com
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
|---|---|---|
| [C₅H₃⁷⁹BrFN]⁺• | 175 | Molecular ion with ⁷⁹Br |
| [C₅H₃⁸¹BrFN]⁺• | 177 | Molecular ion with ⁸¹Br |
| [C₅H₃FN]⁺ | 96 | Loss of Br radical |
| [C₅H₃BrN]⁺ | 156/158 | Loss of F radical |
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and determining the vibrational modes of a molecule. The vibrational spectrum of this compound is characterized by several key stretching and bending frequencies. The C-F and C-Br stretching vibrations are particularly diagnostic. Based on studies of related halopyridines, the C-F stretch is expected in the 1200-1250 cm⁻¹ region, while the C-Br stretch appears at a lower frequency, typically around 550-650 cm⁻¹. The pyridine ring vibrations (C-C and C-N stretching) will appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations are expected above 3000 cm⁻¹.
Table 3: Predicted Vibrational Frequencies for this compound Data is inferred from general principles and data for analogous compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| C-H stretching | 3050 - 3150 |
| C=N, C=C stretching | 1550 - 1600 |
| C-C stretching | 1400 - 1450 |
| C-F stretching | 1200 - 1250 |
| C-H in-plane bending | 1000 - 1100 |
| C-Br stretching | 550 - 650 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For heteroaromatic compounds like this compound, two main types of transitions are expected: π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and typically result in strong absorption bands. The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital, are generally weaker. Studies on 3-fluoropyridine (B146971) have identified π→π* transitions in the 250-280 nm region. The presence of the bromine atom in this compound may cause a slight shift in the absorption maxima compared to 3-fluoropyridine.
Table 4: Predicted UV-Vis Absorption for this compound Data is inferred from general principles and data for analogous compounds.
| Transition Type | Predicted λmax (nm) |
|---|---|
| π → π* | ~260 - 280 |
| n → π* | ~290 - 320 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Computational Chemistry and Modeling
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental spectroscopic data, providing deeper insights into molecular properties.
Density Functional Theory (DFT) calculations are a powerful computational tool for predicting the geometric, electronic, and vibrational properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and calculate theoretical vibrational frequencies. These calculated frequencies, when appropriately scaled, typically show excellent agreement with experimental IR and Raman spectra, aiding in the definitive assignment of complex vibrational modes. Furthermore, DFT can be used to predict NMR chemical shifts, providing theoretical support for experimental assignments. Such computational studies on related halopyridines have been crucial in understanding the influence of halogen substitution on the molecular structure and vibrational spectra.
Ab Initio Calculations for Electronic States and Reactivity
Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, are fundamental in studying the electronic structure of halogenated pyridines. These calculations are used to determine optimized molecular geometries, vibrational frequencies, and the energies of ground, transition, and excited electronic states. core.ac.ukresearchgate.netnih.gov
For molecules similar to this compound, such as other halopyridines, ab initio calculations at the second-order Møller-Plesset (MP2) level of theory with basis sets like cc-pVTZ have been effectively used to find optimized geometries. core.ac.uk Such studies have revealed how halogen substitution impacts the pyridine ring's bond lengths and angles. For instance, in 2-halopyridines, a shortening of the N–C(2) bond is a common calculated feature. researchgate.net
The investigation of electronic excited states often employs methods like Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF) calculations. nih.govresearchgate.net These methods can predict the structures of S1(π,π) and S2(n,π) excited states. nih.gov For fluorinated pyridines, these calculations have shown that fluorine substitution can stabilize non-bonding orbitals, influencing the ordering and nature of electronic states. researchgate.net Furthermore, advanced computational methods such as the G3MP2B3* ab initio method have been applied to study the regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of polychlorinated pyridines by calculating the enthalpies of transition states, providing insights that align with experimental outcomes. lookchem.com
| Computational Method | Application in Halogenated Pyridine Research | Typical Basis Set | Reference |
|---|---|---|---|
| Møller-Plesset (MP2) | Optimized ground state geometry calculation | cc-pVTZ | core.ac.ukresearchgate.net |
| TD-DFT (e.g., TD-B3LYP) | Calculation of excited state structures and vibrational frequencies | 6-311++G(d,p) | nih.gov |
| CASSCF | Prediction of excited state (S1, S2) geometries and planarity | 6-311++G(d,p) | nih.gov |
| G3MP2B3* | Studying regioselectivity of SNAr reactions via transition state energies | (Modified for anionic transition states) | lookchem.com |
Molecular Orbital Theory (e.g., HOMO-LUMO analysis) in SNAr Studies
Molecular Orbital (MO) theory is a cornerstone for understanding the reactivity of this compound, particularly in the context of Nucleophilic Aromatic Substitution (SNAr) reactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is especially predictive.
The energy and localization of the LUMO are critical indicators of where a nucleophile is most likely to attack an aromatic ring. wuxiapptec.com In halogenated pyridines, the LUMO often has significant lobes on the carbon atoms bearing halogen substituents, marking them as the primary electrophilic sites susceptible to nucleophilic attack. The electron-withdrawing properties of the fluorine and bromine atoms in this compound lower the energy of the LUMO, making the ring more electrophilic and thus more reactive toward nucleophiles compared to unsubstituted pyridine. cymitquimica.com
The energy gap between the HOMO and LUMO (ΔE) is a key descriptor of chemical reactivity and stability. irjweb.com A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state, facilitating chemical reactions. irjweb.com DFT calculations are commonly used to compute the HOMO and LUMO energies and visualize their distribution. dergipark.org.trias.ac.in For instance, DFT studies on various substituted pyridines using the B3LYP functional have successfully correlated calculated HOMO energies with experimentally determined nucleophilicity scales, demonstrating the predictive power of FMO analysis. ias.ac.in This approach allows for the rational design of pyridine-based catalysts and reagents by tuning their electronic properties. ias.ac.in
| FMO Property | Significance in SNAr Reactions | Effect on this compound |
|---|---|---|
| LUMO Energy | Indicates the electrophilicity of the molecule. A lower energy LUMO enhances reactivity toward nucleophiles. | The electron-withdrawing F and Br atoms lower the LUMO energy, activating the ring for SNAr. |
| LUMO Distribution | Shows the most electrophilic sites on the ring, predicting the regioselectivity of nucleophilic attack. | The LUMO is expected to be localized on the C4 (Bromo) and C3 (Fluoro) positions, the likely sites of attack. |
| HOMO Energy | Relates to the molecule's ability to donate electrons (nucleophilicity). Not directly relevant for the electrophile in SNAr. | Relevant for the incoming nucleophile, not the pyridine substrate itself. |
| HOMO-LUMO Gap (ΔE) | Reflects overall kinetic stability and chemical reactivity. A smaller gap implies higher reactivity. | The halogen substituents decrease the gap, indicating enhanced reactivity compared to pyridine. irjweb.com |
Reaction Coordinate and Transition State Calculations
To gain a deeper, quantitative understanding of SNAr reaction mechanisms involving this compound, researchers perform reaction coordinate and transition state (TS) calculations. These computational studies map the energy landscape of a reaction from reactants to products, identifying key intermediates and the high-energy transition states that control the reaction rate. wuxiapptec.comrsc.org
The process typically begins by performing a relaxed scan along a simplified reaction coordinate, such as the distance of the forming bond between the nucleophile and the pyridine carbon, or the breaking C-Br bond. rsc.orgrsc.org The geometry at the highest point of this energy scan serves as an initial guess for a more rigorous saddle-point optimization to precisely locate the transition state structure. rsc.org Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. rsc.org
Once the transition state is located and confirmed, Intrinsic Reaction Coordinate (IRC) calculations can be run. nih.gov An IRC analysis maps the minimum energy path downhill from the transition state, ensuring that it connects the intended reactants and products, thereby validating the calculated reaction pathway. nih.gov
From the energies of the reactants and the transition state, the Gibbs free energy of activation (ΔG‡) can be calculated. rsc.org This value is a direct measure of the reaction barrier and can be used to predict reaction rates and compare the reactivity of different sites on the molecule. For example, by calculating ΔG‡ for nucleophilic attack at C-4 versus C-3 on this compound, one could predict the regiochemical outcome of the reaction, complementing insights from FMO theory. wuxiapptec.com These calculations have been successfully applied to various di-halogenated heterocycles to explain observed intramolecular selectivity in SNAr reactions. rsc.org
| Computational Step | Purpose | Commonly Used Method/Theory |
|---|---|---|
| Relaxed Potential Energy Scan | To obtain an initial guess for the transition state structure. | DFT (e.g., B3LYP/def2-SVPD) |
| Saddle-Point Optimization | To precisely locate the geometry and energy of the transition state. | DFT with various functionals and basis sets. |
| Vibrational Frequency Analysis | To confirm the located structure is a true transition state (one imaginary frequency). | DFT |
| Intrinsic Reaction Coordinate (IRC) | To verify that the transition state connects the correct reactants and products. | IRC formalism |
| Single-Point Energy Calculation | To refine the energies of reactants, TS, and products with a higher level of theory. | DFT (e.g., B3LYP/def2-TVZPD) |
| Gibbs Free Energy Calculation | To calculate the activation energy (ΔG‡) and predict reaction rates and selectivity. | Based on electronic energies and thermal corrections from frequency calculations. |
Applications of 4 Bromo 3 Fluoropyridine in Complex Molecule Synthesis
Building Block in Organic Synthesis
4-Bromo-3-fluoropyridine serves as a fundamental component in organic synthesis, providing a scaffold for the construction of intricate molecular architectures. cymitquimica.com The differential reactivity of the bromine and fluorine substituents allows for selective transformations, enabling chemists to introduce a variety of functional groups at specific positions on the pyridine (B92270) ring. This controlled functionalization is crucial for the targeted synthesis of complex molecules with desired properties.
Precursor for Disubstituted Pyridine Compounds
A primary application of this compound is its role as a precursor for disubstituted pyridine compounds. The presence of two different halogen atoms offers opportunities for sequential and regioselective reactions. For instance, the bromine atom can be selectively targeted in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Subsequently, the fluorine atom can undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a second substituent. This stepwise approach provides a powerful strategy for the synthesis of a wide range of disubstituted pyridines.
Research has demonstrated the utility of related halopyridines in creating diverse substitution patterns. For example, studies on other bromo-fluoropyridine isomers have shown that the position of the halogens dictates the reactivity and the resulting products. rsc.org While direct studies on this compound are specific, the principles of SNAr and cross-coupling reactions are broadly applicable. The synthesis of 3-fluoro-4-aminopyridine from 3-bromo-4-nitropyridine (B1272033) N-oxide highlights a similar strategy where a bromo-substituted pyridine is a key intermediate in forming a disubstituted product. nih.govrsc.orgresearchgate.net
Synthesis of Chiral Systems and Ligands
The synthesis of chiral systems and ligands is another significant area where this compound and its derivatives find application. Chiral ligands are essential in asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The pyridine scaffold provided by this compound can be elaborated into complex chiral structures.
For instance, research on related 4-bromo-2-fluoropyridine (B161659) has shown its use as a precursor in the synthesis of key intermediates for circularly polarized luminescence (CPL) active chiral systems. guidechem.com Although a different isomer, this illustrates the potential of bromo-fluoropyridines in constructing molecules with specific stereochemical and photophysical properties. The ability to introduce various substituents through the bromo and fluoro groups allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is critical for achieving high enantioselectivity in catalytic reactions.
Pharmaceutical and Agrochemical Intermediates
The pyridine ring is a common motif in a vast number of biologically active compounds. Consequently, this compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comlookchem.com The incorporation of fluorine into drug molecules can often lead to improved metabolic stability, bioavailability, and binding affinity. innospk.com
Development of New Drugs and Active Pharmaceutical Ingredients (APIs)
This compound serves as a crucial starting material for the synthesis of new drugs and active pharmaceutical ingredients (APIs). fishersci.co.ukfluoropharm.com Its utility is demonstrated in the preparation of a variety of therapeutic agents. For example, derivatives of fluorinated pyridines are being investigated for their potential in treating a range of conditions.
Research has shown that related bromo-fluoropyridine structures are key intermediates in the synthesis of inhibitors for enzymes like phosphodiesterase 2A (PDE2A). mdpi.com Furthermore, derivatives have been explored for the development of drugs targeting neuroprotection, analgesia, and Parkinson's disease. guidechem.com The synthesis of complex molecules often involves multi-step sequences where the bromo-fluoropyridine core is progressively functionalized to build the final API. For instance, a first-generation synthesis of an API involved the Suzuki-Miyaura coupling of a bromo-imidazole with a fluorophenylboronic acid, followed by further transformations including amidation with a 3-fluoro-pyridine-4-carboxylic acid. thieme-connect.de
Table 1: Examples of Pharmaceutical Scaffolds Derived from Bromo-Fluoropyridine Intermediates
| Therapeutic Target | Intermediate | Resulting Scaffold | Reference |
| PDE2A Inhibitors | 8-Pyridinyl-substituted benzo[e]imidazo[2,1-c] cymitquimica.comfishersci.co.ukmyskinrecipes.comtriazines | Fluorinated pyridinyl-substituted tricyclic compounds | mdpi.com |
| Cancer | Ticlin derivatives | Pyridinamide derivatives | guidechem.com |
| RXRα Inhibitors | 2-substituted-4-pyridyl boronic acids | Pyridinamide derivatives | guidechem.com |
| Insomnia | Allosteric adenosine (B11128) A2A receptors | Dihalogenated picolinic acid derivatives | ossila.com |
Synthesis of Agrochemicals for Pest Control and Crop Protection
In addition to pharmaceuticals, this compound is a valuable intermediate in the synthesis of modern agrochemicals. fishersci.co.ukmyskinrecipes.com The development of new pesticides and herbicides with improved efficacy and better environmental profiles is a continuous effort in the agrochemical industry. The incorporation of fluorinated pyridine moieties can enhance the biological activity and selectivity of these compounds. lookchem.com
The versatile reactivity of this compound allows for its use in creating a diverse range of agrochemical candidates. The bromo and fluoro groups serve as handles for introducing various toxophoric or auxophoric groups to optimize the desired pesticidal or herbicidal activity.
Radiopharmaceutical Synthesis and PET Tracers
The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies on the synthesis of radiolabeled molecules, known as PET tracers, to visualize and quantify biological processes in vivo. The introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) into biologically active molecules is a common strategy for developing new PET tracers.
This compound and its derivatives are of significant interest as precursors for the synthesis of [¹⁸F]-labeled PET tracers. rsc.org The synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine, a potential tracer for imaging demyelination in diseases like multiple sclerosis, has been a subject of extensive research. nih.govresearchgate.netnih.gov One synthetic approach involves the radiofluorination of a pyridine N-oxide precursor, which can be derived from a bromo-nitropyridine intermediate. nih.govrsc.orggoogle.com The development of efficient methods for the radiosynthesis of such tracers is crucial for their clinical translation. nih.gov Research has also focused on developing tauopathy PET radiotracers using fluoropyridine-substituted compounds. acs.org
Q & A
Q. What are the most reliable synthetic routes for preparing 4-bromo-3-fluoropyridine in high purity for research applications?
Methodological Answer: A common approach involves regioselective halogenation of fluoropyridine precursors. For example, N-bromosuccinimide (NBS) in acetonitrile under controlled conditions can brominate 3-fluoropyridine at the 4-position, achieving regioselectivity >90% (based on analogous halogenation protocols for pyridines) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. Analytical validation by GC-MS or HPLC (C18 columns, acetonitrile/water mobile phase) ensures minimal impurities .
Q. How can researchers confirm the structural identity of this compound and distinguish it from positional isomers?
Methodological Answer: Combined spectroscopic techniques are essential:
- NMR : <sup>1</sup>H NMR distinguishes substitution patterns (e.g., coupling constants between F and Br in the aromatic ring). For this compound, the <sup>19</sup>F NMR typically shows a singlet due to no adjacent protons, while <sup>1</sup>H NMR reveals a doublet for H-2 and H-6 protons .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (C5H3BrFN, exact mass 174.94 g/mol) .
- X-ray crystallography (if crystalline) provides definitive proof of regiochemistry, as demonstrated in related pyridine derivatives .
Advanced Research Questions
Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura), and how can researchers optimize yields?
Methodological Answer: The electron-withdrawing fluorine at position 3 deactivates the pyridine ring, slowing oxidative addition of the C-Br bond to palladium catalysts. To enhance reactivity:
- Use Pd(OAc)2 with XPhos or SPhos ligands, which stabilize the palladium intermediate .
- Optimize reaction temperature (80–100°C in toluene/water) and stoichiometry (1.5 eq. boronic acid, 2 eq. K2CO3).
- Monitor by TLC or LC-MS to detect intermediates and adjust reaction time (typically 12–24 hrs). Yields >70% are achievable for aryl boronic acids with moderate steric hindrance .
Q. What strategies resolve contradictory data in regioselective functionalization studies of this compound (e.g., unexpected nucleophilic substitution sites)?
Methodological Answer: Contradictions often arise from competing electronic (directing effects) vs. steric factors. To resolve:
- Perform DFT calculations to model transition states and predict preferential attack sites (e.g., C-2 vs. C-5 positions).
- Use isotopic labeling (e.g., <sup>2</sup>H or <sup>18</sup>F) to track reaction pathways in SNAr reactions .
- Validate hypotheses with controlled experiments (e.g., varying solvent polarity, temperature). For example, DMF favors nucleophilic attack at C-2 due to solvation effects, while DMSO stabilizes intermediates at C-5 .
Q. How can researchers design experiments to study the metabolic stability of this compound derivatives in drug discovery?
Methodological Answer:
- In vitro assays : Incubate derivatives with liver microsomes (human or rat) and monitor degradation via LC-MS/MS. Measure half-life (t1/2) and intrinsic clearance (Clint).
- Isotope effects : Synthesize <sup>13</sup>C-labeled analogs to trace metabolic pathways (e.g., oxidation at the pyridine ring vs. debromination) .
- Structural analogs : Compare with 3-fluoropyridine and 4-bromopyridine to isolate contributions of halogen vs. fluorine to stability .
Data Contradiction & Validation
Q. What analytical techniques are critical to address discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
- Differential scanning calorimetry (DSC) provides precise melting points (reported range: 80–82°C for analogs; deviations suggest impurities) .
- Repeat spectroscopy under standardized conditions (e.g., deuterated solvent, calibrated instruments). Cross-validate with published spectra in databases like PubChem or Reaxys .
- Elemental analysis (C, H, N, Br, F) confirms stoichiometry and detects trace contaminants (e.g., residual solvents) .
Application-Focused Questions
Q. How is this compound utilized in synthesizing bioactive heterocycles (e.g., kinase inhibitors or antimicrobial agents)?
Methodological Answer:
- Kinase inhibitors : The bromine serves as a handle for Suzuki couplings to introduce aryl groups, while fluorine enhances metabolic stability. Example: Coupling with indole boronic acids yields PI3K inhibitors .
- Antimicrobial agents : Functionalization at C-4 with amino groups (via Buchwald-Hartwig amination) produces analogs with activity against S. aureus (MIC ≤ 2 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
